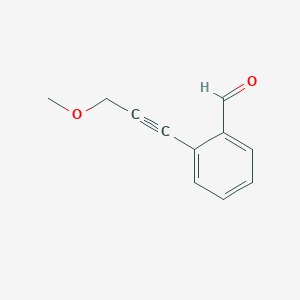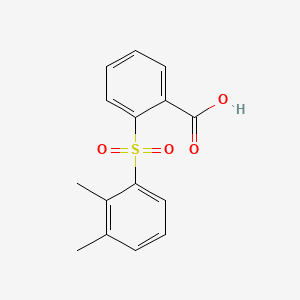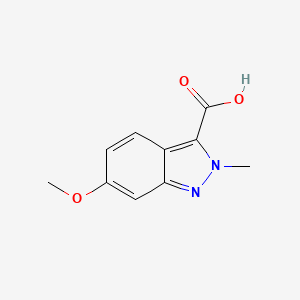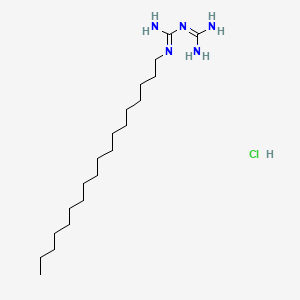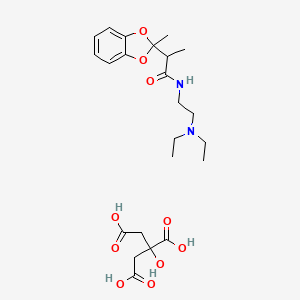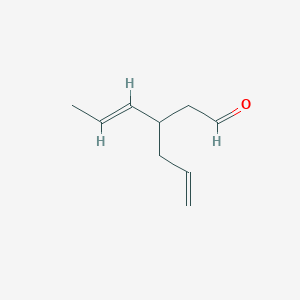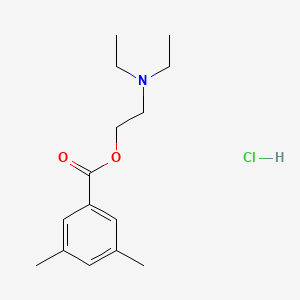
2-(Diethylamino)ethyl 3,5-dimethylbenzoate--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride (1/1) is a chemical compound with the molecular formula C15H23NO2·HCl. It is a derivative of benzoic acid and is often used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride involves large-scale esterification followed by purification steps such as distillation and crystallization to obtain the pure compound. The hydrochloride salt is then prepared by bubbling hydrogen chloride gas through the ester solution or by adding concentrated hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.
Reduction: 2-(Diethylamino)ethyl 3,5-dimethylbenzyl alcohol.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential pharmaceutical agent due to its bioactive properties.
Industry: In the production of specialty chemicals and as a stabilizer in certain formulations.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cell membranes, altering their permeability and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Diethylamino)ethyl benzoate
- 2-(Diethylamino)ethyl 4-methylbenzoate
- 2-(Diethylamino)ethyl 3,4-dimethylbenzoate
Uniqueness
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride is unique due to the presence of both diethylamino and dimethylbenzoate groups, which confer specific chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
54465-04-2 |
|---|---|
Molekularformel |
C15H24ClNO2 |
Molekulargewicht |
285.81 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 3,5-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-5-16(6-2)7-8-18-15(17)14-10-12(3)9-13(4)11-14;/h9-11H,5-8H2,1-4H3;1H |
InChI-Schlüssel |
CORLSPRSJQXMTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC(=C1)C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


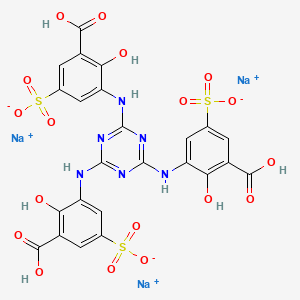
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)
